Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-
Description
Historical Context of Benzoic Acid Derivatives
The historical development of benzoic acid derivatives spans several centuries, beginning with the discovery of benzoic acid itself in the sixteenth century through the dry distillation of gum benzoin. This foundational discovery was first described by Nostradamus in 1556, followed by subsequent investigations by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The structural elucidation of benzoic acid was achieved by Justus von Liebig and Friedrich Wöhler, who determined its composition and investigated its relationship to hippuric acid. These early investigations laid the groundwork for understanding aromatic carboxylic acids and their potential for chemical modification.
The industrial significance of benzoic acid derivatives became apparent in the late nineteenth century when Salkowski discovered the antifungal properties of benzoic acid in 1875, which explained the preservation of benzoate-containing cloudberry fruits. This discovery marked the beginning of systematic investigations into the biological activities of benzoic acid derivatives and their potential applications in various fields. The development of synthetic methods for producing benzoic acid and its derivatives followed, with the first industrial process involving the reaction of benzotrichloride with calcium hydroxide in water, using iron or iron salts as catalysts.
Modern synthetic approaches to benzoic acid derivatives have evolved to include sophisticated methods such as partial oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates. These advances have enabled the production of diverse benzoic acid derivatives with specific substituent patterns, including those incorporating complex aromatic systems like biphenyl moieties. The historical progression from simple natural product isolation to sophisticated synthetic methodology has enabled the development of compounds like benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-, which represents a culmination of centuries of chemical knowledge and synthetic capability.
Significance of Biphenyl Moieties in Organic Chemistry
Biphenyl, composed of two phenyl rings connected by a single carbon-carbon bond, represents one of the most important structural motifs in organic chemistry. The compound exhibits a molecular formula of C₁₂H₁₀ and maintains a planar structure in the gas phase, though steric hindrance between hydrogen atoms on the ortho positions causes the two phenyl rings to twist out of plane in the solid state. This structural flexibility and the resulting conformational dynamics contribute significantly to the versatility of biphenyl-containing compounds in various applications.
The chemical properties of biphenyl make it an invaluable building block in organic synthesis. The compound appears as a colorless to white crystalline solid with a characteristic sweet, pleasant odor, exhibiting a melting point of approximately 69-71°C and a boiling point of 255-256°C. While insoluble in water, biphenyl demonstrates solubility in various organic solvents including ethanol, ether, and benzene, properties that facilitate its incorporation into complex synthetic schemes. These solubility characteristics prove particularly useful in organic synthesis and extraction processes involving biphenyl derivatives.
Industrial applications of biphenyl have expanded significantly beyond its original use as a heat transfer agent. The compound serves as a starting material for polychlorinated biphenyls production and as an intermediate for synthesizing emulsifiers, optical brighteners, crop protection products, and plastics. In materials science, biphenyl functions as a building block for liquid crystals, polymers, and other advanced organic materials. The liquid crystal applications prove particularly significant, as these materials find widespread use in display technologies including liquid crystal displays and organic light-emitting diodes due to their unique optical properties.
The pharmaceutical applications of biphenyl derivatives have emerged as a major area of research and development. Biphenyl serves as a starting material for synthesizing various drugs, including antihistamines, antipsychotics, and anti-inflammatory agents. The structural rigidity provided by the biphenyl scaffold, combined with its ability to participate in various intermolecular interactions, makes it an attractive pharmacophore for drug design. Research has demonstrated that biphenyl-containing compounds can exhibit enhanced binding affinity and selectivity for biological targets compared to their simpler aromatic counterparts.
Classification and Nomenclature
The systematic nomenclature of benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- follows established International Union of Pure and Applied Chemistry principles for naming complex aromatic compounds containing multiple functional groups. The parent structure is identified as benzoic acid, which takes precedence in naming due to the carboxylic acid functional group occupying the highest priority position in the functional group hierarchy. The numbering system begins with the carboxylic acid carbon as position 1, proceeding around the benzene ring to assign positions to the substituents.
The biphenyl substituent attached through a methoxy linkage at position 4 requires careful systematic naming to accurately convey the structural information. The biphenyl portion, designated as [1,1'-biphenyl]-2-yl, indicates that the attachment point is at the 2-position of one phenyl ring within the biphenyl system. This nomenclature follows the convention for naming biphenyl derivatives where the primed and unprimed numbering systems distinguish between the two phenyl rings. The methoxy bridge connecting the biphenyl system to the benzoic acid core is explicitly identified in the systematic name.
The chloro substituent at position 3 represents a straightforward halogen substitution that follows standard nomenclature rules for aromatic compounds. This substitution pattern creates a meta relationship between the chlorine atom and the carboxylic acid group, which can significantly influence the compound's electronic properties and reactivity patterns. The systematic name thus provides complete structural information: benzoic acid serves as the parent compound, with a chloro group at position 3 and a complex biphenyl ether substituent at position 4.
Classification of this compound within broader chemical taxonomies places it among substituted benzoic acids, specifically within the category of biphenyl-containing aromatic carboxylic acids. The compound belongs to the class of organic compounds known as benzoic acids and derivatives, which are characterized by containing a benzene ring bearing at least one carboxyl group. The additional biphenyl moiety and chlorine substitution further classify it among polycyclic aromatic compounds with mixed functional groups, representing a sophisticated example of modern synthetic organic chemistry.
Overview of Chloro-Substituted Benzoic Acids
Chloro-substituted benzoic acids constitute an important class of aromatic carboxylic acids that have found extensive applications in various chemical and biological contexts. The introduction of chlorine atoms into the benzoic acid framework significantly alters the electronic properties, reactivity patterns, and biological activities of these compounds compared to the parent benzoic acid. Systematic studies of chlorobenzoic acid isomers have revealed distinct differences in their physical properties, chemical reactivity, and analytical behavior, making each positional isomer unique in its applications and characteristics.
The electronic effects of chlorine substitution on benzoic acid derivatives are profound and position-dependent. Chlorine atoms act as electron-withdrawing groups through inductive effects while simultaneously exhibiting weak electron-donating properties through resonance, creating complex electronic environments within the aromatic system. This dual electronic character influences the acidity of the carboxylic acid group, with meta-substituted chlorobenzoic acids typically showing enhanced acidity compared to the parent benzoic acid due to the predominant inductive withdrawal of electron density.
Industrial applications of chloro-substituted benzoic acids span multiple sectors including pharmaceuticals, agrochemicals, and specialty chemicals. The Matrix Scientific catalog demonstrates the commercial availability of numerous chlorobenzoic acid derivatives, including compounds such as 3-chloro-2-methoxybenzoic acid, 4-chloro-2-methoxybenzoic acid, and various disubstituted derivatives. These compounds serve as intermediates in the synthesis of more complex molecules, particularly in pharmaceutical manufacturing where the chlorine substituent can be further modified through various substitution reactions.
Analytical characterization of chlorobenzoic acid mixtures has been extensively studied using thin-layer chromatography techniques. Research has shown that the three isomeric monochlorobenzoic acids and dichlorobenzoic acid derivatives exhibit distinct retention factor values, enabling their separation and identification in complex mixtures. The preparation of p-bromophenacyl esters of these acids provides additional analytical methods for their characterization and quantification. These analytical approaches prove essential for quality control in industrial applications and for research into new chlorobenzoic acid derivatives.
Position of the Compound in Medicinal Chemistry
The incorporation of biphenyl moieties into benzoic acid derivatives has emerged as a significant strategy in medicinal chemistry, particularly for developing enzyme inhibitors and receptor modulators. Research has demonstrated that para-substituted benzoic acid derivatives containing biphenyl scaffolds can exhibit potent biological activities, including enzyme inhibition properties with micromolar potency ranges. These findings highlight the importance of the biphenyl structural motif in enhancing the binding affinity and selectivity of benzoic acid-based pharmaceuticals.
Specific investigations into benzoic acid derivatives containing biphenyl ether templates have revealed their potential as potent and selective human β₃ adrenergic receptor agonists. The research conducted by Imanishi and colleagues demonstrated that compounds incorporating phenylethanolaminotetraline skeletons with biphenyl or biphenyl ether moieties could achieve excellent balances of high potency, selectivity, and favorable pharmacokinetic properties. One particularly notable compound, designated as 12b, exhibited an EC₅₀ value of 0.38 nanomolar for β₃ receptors while maintaining high selectivity over β₁ and β₂ receptors.
The structural design principles underlying successful biphenyl-benzoic acid therapeutics emphasize the importance of specific substitution patterns and linking groups. The incorporation of ether linkages between biphenyl moieties and benzoic acid cores, similar to that found in benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-, represents a validated approach for achieving desired biological activities. The methoxy bridge provides appropriate spatial positioning of the biphenyl group relative to the benzoic acid pharmacophore while maintaining sufficient flexibility for optimal protein-ligand interactions.
Contemporary drug discovery efforts continue to explore chloro-substituted benzoic acids with complex aromatic substituents as potential therapeutic agents. A comprehensive study involving 94 benzoic acid derivatives tested for influenza neuraminidase inhibition demonstrated the versatility of this chemical class for antiviral applications. The most potent compound in this series, 4-(acetylamino)-3-guanidinobenzoic acid, achieved an inhibition constant of 2.5 × 10⁻⁶ M against N9 neuraminidase. While this particular compound differs structurally from benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-, it illustrates the potential for benzoic acid derivatives with specific substitution patterns to achieve significant biological activities through enzyme inhibition mechanisms.
The medicinal chemistry landscape for biphenyl-containing benzoic acid derivatives continues to evolve with advancing understanding of structure-activity relationships and improved synthetic methodologies. The compound benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- represents a sophisticated example of this chemical class, incorporating multiple design elements that have proven successful in previous pharmaceutical development efforts. The presence of both the biphenyl ether moiety and the chloro substituent provides opportunities for multiple types of molecular interactions with biological targets, potentially leading to enhanced potency and selectivity profiles compared to simpler analogues.
Properties
IUPAC Name |
3-chloro-4-[(2-phenylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-18-12-15(20(22)23)10-11-19(18)24-13-16-8-4-5-9-17(16)14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEKAACLTVVSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=C(C=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461771 | |
| Record name | Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833484-99-4 | |
| Record name | Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Step Synthesis via Lewis Acid Catalysis
A highly efficient and industrially relevant method for preparing 3-chloromethyl benzoic acid involves the one-step reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst in an inert solvent. This method is notable for its simplicity, high yield, and purity, avoiding multi-step oxidation or halogenation processes.
| Parameter | Details |
|---|---|
| Reactants | Benzoyl chloride, paraformaldehyde |
| Catalyst | Lewis acids such as anhydrous aluminum trichloride, ferric chloride, zinc chloride, etc. |
| Solvent | Chlorinated solvents like methylene dichloride, chloroform, or tetrachlorobenzene |
| Catalyst molar ratio | 0.05–0.5 relative to benzoyl chloride |
| Paraformaldehyde molar ratio | 1–1.5 relative to benzoyl chloride |
| Temperature | 20–70 °C |
| Reaction time | 5–20 hours |
| Pressure | 0.1–0.5 MPa (nitrogen atmosphere) |
Reaction Mechanism and Outcome:
- The Lewis acid activates benzoyl chloride, facilitating electrophilic substitution with paraformaldehyde.
- The reaction proceeds to form 3-chloromethyl benzoic acid with minimal side products.
- The process avoids hazardous chlorine gas and reduces purification complexity.
Representative Yields and Purity:
| Catalyst | Temp (°C) | Time (h) | 3-Chloromethyl Benzoic Acid Purity (%) | Phenylformic Acid Impurity (%) |
|---|---|---|---|---|
| Zinc chloride (0.05 mol) | 60–70 | 15 | 91.6 | 2.4 |
| Anhydrous cupric chloride (0.025 mol) | 40–45 | 5 | 89.1 | 6.6 |
| Anhydrous aluminum trichloride (0.015 mol) | 25–35 | 8 | 85.2 | 9.6 |
This data indicates zinc chloride as a preferred catalyst for higher purity and yield.
Formation of the 4-([1,1'-biphenyl]-2-ylmethoxy) Ether Linkage
Etherification via Nucleophilic Substitution
The 4-position substitution with the biphenylmethoxy group is typically achieved by nucleophilic substitution of the 4-hydroxy group on the benzoic acid derivative with a biphenylmethyl halide or via Williamson ether synthesis using biphenylmethanol derivatives.
- The 3-chloromethyl benzoic acid or its derivative bearing a 4-hydroxy group is reacted with 2-(1,1'-biphenyl-2-yl)methanol or its halide derivative.
- A base such as potassium carbonate or sodium hydride is used to deprotonate the phenol or alcohol.
- The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Heating under reflux or elevated temperature (80–150 °C) facilitates ether bond formation.
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.
- The final compound exhibits characteristic aromatic proton signals and ether linkage in NMR.
Additional Synthetic Considerations and Research Findings
- The choice of Lewis acid catalyst and solvent critically affects the yield and purity of the chloromethyl intermediate.
- Avoidance of solvents containing oxygen, nitrogen, or sulfur atoms during the chloromethylation step is crucial to prevent reaction inhibition.
- Reaction pressure control (0.1–0.5 MPa nitrogen) reduces loss of volatile reactants and improves yield.
- The biphenylmethoxy substitution step may require protection/deprotection strategies if other reactive groups are present.
- Multi-step synthetic routes involving oxidation of methyl groups or halogenation of preformed benzoic acid derivatives are less efficient and yield more impurities.
Summary Table of Preparation Methods
| Step | Method/Conditions | Catalyst/Solvent | Yield/Purity (%) | Notes |
|---|---|---|---|---|
| 3-Chloromethyl benzoic acid synthesis | One-step reaction of benzoyl chloride + paraformaldehyde | Lewis acid (ZnCl2, AlCl3, CuCl2), methylene dichloride | Up to 91.6% purity, high yield | Avoids hazardous chlorine, simple process |
| Etherification to form biphenylmethoxy | Williamson ether synthesis with biphenylmethanol derivative | Base (K2CO3, NaH), DMF or THF | High yield after purification | Requires careful control of reaction conditions |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to its observed effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related benzoic acid derivatives:
Key Observations :
- Electronic Effects: Chlorine at the 3-position is electron-withdrawing, which may increase acidity (lower pKa) of the carboxylic acid group compared to non-halogenated analogues .
- Steric Hindrance : The biphenyl methoxy group introduces steric bulk, which could influence binding to biological targets or catalytic sites in synthesis.
Research Findings and Data Tables
Physicochemical Properties Comparison
Biological Activity
Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- (CAS No. 833484-99-4) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzoic acid core with a biphenyl substitution and a chlorine atom, which may influence its interaction with biological systems.
- Molecular Formula : C20H15ClO
- Molecular Weight : 338.8 g/mol
The structural characteristics of this compound contribute to its reactivity and biological interactions. The presence of the chlorine atom and the biphenyl group can enhance lipophilicity, potentially affecting membrane permeability and receptor interactions.
The biological activity of benzoic acid derivatives often involves interactions with specific molecular targets. For this compound, potential mechanisms include:
- Antimicrobial Activity : Disruption of bacterial cell membranes or inhibition of essential enzymes.
- Anticancer Properties : Modulation of cellular pathways that lead to apoptosis or inhibition of tumor growth.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzoic acid derivatives, including antimicrobial and anticancer effects. The following sections detail specific findings from recent research.
Antimicrobial Activity
A study investigated the antimicrobial properties of several benzoic acid derivatives, including benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-. The results indicated that this compound exhibited significant activity against a range of bacterial strains, particularly Gram-positive bacteria. The mechanism was suggested to involve disruption of the bacterial cell wall integrity and interference with metabolic processes.
Anticancer Activity
Research has shown that certain benzoic acid derivatives possess anticancer properties. For instance:
- In vitro Studies : The compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer) and demonstrated cytotoxic effects, with IC50 values indicating effective concentration levels for inhibiting cell proliferation.
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as inducing apoptosis or inhibiting cell cycle progression.
Case Studies
-
Study on Antimicrobial Properties :
- Researchers evaluated the antimicrobial efficacy of benzoic acid derivatives against various pathogens.
- Results showed that the compound effectively inhibited growth in Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections.
-
Study on Anticancer Effects :
- A detailed assessment was conducted on the effect of benzoic acid derivatives on tumor growth in xenograft models.
- The results indicated a significant reduction in tumor size when treated with the compound compared to control groups, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-benzoic acid, and how can regioisomeric byproducts be minimized?
- Answer : Rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with aromatic substrates is a viable route, as demonstrated in analogous systems (e.g., reactions of [1,1'-biphenyl]-2-carboxylic acid derivatives) . To minimize regioisomers, optimize reaction conditions (e.g., temperature, catalyst loading) and steric/electronic tuning of substituents. For example, electron-withdrawing groups on the benzoic acid moiety can direct coupling to less hindered positions. Chromatographic separation or crystallization may be required for purification.
Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?
- Answer :
- X-ray crystallography : Use SHELXL (via the SHELX suite) for high-resolution single-crystal structure determination, particularly for resolving complex substitution patterns .
- NMR spectroscopy : Employ , , and 2D experiments (e.g., COSY, HSQC) to assign the biphenyl methoxy and chloro substituents.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula.
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in rhodium-catalyzed decarboxylative coupling reactions for substituted benzoic acids?
- Answer : Steric hindrance from bulky substituents (e.g., biphenyl groups) favors coupling at less hindered positions, while electron-donating groups (e.g., methoxy) enhance reactivity at ortho/para positions. Computational studies (DFT) can model transition states to predict regioselectivity . For example, in analogous reactions, 4-fluorobenzoic acid derivatives predominantly form sterically favored products .
Q. What strategies resolve contradictions in reported regioisomer ratios for structurally similar benzoic acid derivatives?
- Answer :
- Kinetic vs. thermodynamic control : Vary reaction duration and temperature to isolate intermediates or equilibrium products.
- Advanced analytics : Use HPLC with chiral columns or dynamic NMR to distinguish regioisomers.
- Cross-validation : Compare crystallographic data (SHELXL-refined structures) with spectroscopic results to confirm assignments .
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Answer :
- DFT calculations : Predict activation energies for competing pathways (e.g., C–H activation vs. decarboxylation steps) to identify optimal catalysts (e.g., Rh vs. Ir).
- Molecular docking : Simulate ligand-catalyst interactions to design sterically tailored substrates.
- Machine learning : Train models on existing decarboxylative coupling datasets to predict yields and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
